molecular formula C17H18N4O2S B10979967 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10979967
M. Wt: 342.4 g/mol
InChI Key: NFVQTNYKBFRCRS-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a substitution reaction.

    Formation of the Indole Derivative: The indole derivative is synthesized separately and then coupled with the thiadiazole ring.

    Final Coupling Reaction: The final step involves coupling the indole derivative with the thiadiazole ring to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: Substitution reactions are common, especially involving the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Cell Signaling: May play a role in modulating cell signaling pathways.

Medicine

    Drug Development:

    Antimicrobial Activity: May exhibit antimicrobial properties against various pathogens.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of the methoxy group on the indole ring, which may confer specific biological activities and chemical properties.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C17H18N4O2S/c1-23-13-4-2-3-11-7-9-21(15(11)13)10-8-14(22)18-17-20-19-16(24-17)12-5-6-12/h2-4,7,9,12H,5-6,8,10H2,1H3,(H,18,20,22)

InChI Key

NFVQTNYKBFRCRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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